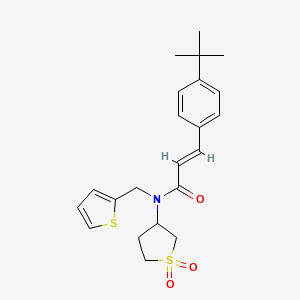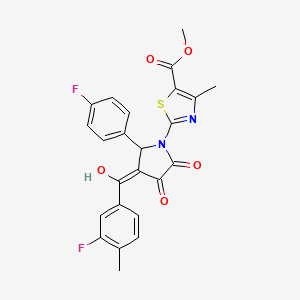![molecular formula C18H16Cl2N4O2S B12133118 2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133118.png)
2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-ジクロロ-N-[3-(ピロリジン-1-イル)キノキサリン-2-イル]ベンゼン-1-スルホンアミドは、キノキサリンコア、ピロリジン環、スルホンアミド基を特徴とする複雑な有機化合物です。
準備方法
2,5-ジクロロ-N-[3-(ピロリジン-1-イル)キノキサリン-2-イル]ベンゼン-1-スルホンアミドの合成は、通常、容易に入手可能な前駆体から始まる複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
キノキサリンコアの形成: これは、o-フェニレンジアミンと1,2-ジカルボニル化合物を酸性条件下で縮合させることで達成できます。
ピロリジン環の導入: 次に、キノキサリン中間体をピロリジン誘導体と反応させます。これは、多くの場合、求核置換反応または付加反応によって行われます。
スルホンアミド形成:
工業生産方法は、これらのステップを最適化して収率と純度を向上させ、反応効率を高めるために連続フロー反応器を使用する場合があります。
化学反応の分析
2,5-ジクロロ-N-[3-(ピロリジン-1-イル)キノキサリン-2-イル]ベンゼン-1-スルホンアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化させることができ、キノキサリンN-オキシドを生成します。
還元: 水素化アルミニウムリチウムなどの試薬を使用して還元反応を行うことができ、キノキサリン環が還元されます。
置換: ベンゼン環上の塩素原子は、適切な条件下でアミンやチオールなどの他の求核剤と置換することができます。
これらの反応で使用される一般的な試薬や条件には、ジクロロメタンやエタノールなどの有機溶媒と、水素化反応のための炭素担持パラジウムなどの触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
2,5-ジクロロ-N-[3-(ピロリジン-1-イル)キノキサリン-2-イル]ベンゼン-1-スルホンアミドには、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、その独特の構造的特徴と潜在的な生物活性のために、医薬品としての可能性について研究されています。
有機合成: これは、より複雑な分子の合成、特に新規材料や医薬品の開発におけるビルディングブロックとして役立ちます。
材料科学: この化合物の独特な電子特性により、有機半導体やその他の先進材料の開発に役立つ可能性があります。
科学的研究の応用
2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and drugs.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
作用機序
2,5-ジクロロ-N-[3-(ピロリジン-1-イル)キノキサリン-2-イル]ベンゼン-1-スルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。キノキサリンコアは、さまざまな酵素や受容体と相互作用し、その活性を阻害する可能性があります。スルホンアミド基は、天然基質の構造を模倣することが知られており、化合物が酵素の活性部位に結合することを可能にし、それによってその機能を調節します。関与する正確な分子経路は、化合物が使用される特定の生物学的状況によって異なります。
類似化合物の比較
2,5-ジクロロ-N-[3-(ピロリジン-1-イル)キノキサリン-2-イル]ベンゼン-1-スルホンアミドは、次のような他の類似化合物と比較できます。
キノキサリン誘導体: これらの化合物はキノキサリンコアを共有し、抗菌作用と抗がん作用について研究されています。
ピロリジン誘導体: ピロリジン環を含む化合物は、特にさまざまな酵素の阻害剤として、医薬品に使用されていることが知られています。
スルホンアミド誘導体: これらの化合物は、抗菌作用のために医薬品化学で広く使用されています。
2,5-ジクロロ-N-[3-(ピロリジン-1-イル)キノキサリン-2-イル]ベンゼン-1-スルホンアミドの独自性は、これらの3つの官能基の組み合わせにあり、それは一連の独特の化学的および生物学的特性を与えています。
類似化合物との比較
2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide can be compared with other similar compounds such as:
Quinoxaline Derivatives: These compounds share the quinoxaline core and are studied for their antimicrobial and anticancer properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their use in pharmaceuticals, particularly as inhibitors of various enzymes.
Sulfonamide Derivatives: These compounds are widely used in medicinal chemistry for their antibacterial properties.
The uniqueness of this compound lies in the combination of these three functional groups, which imparts a distinct set of chemical and biological properties.
特性
分子式 |
C18H16Cl2N4O2S |
|---|---|
分子量 |
423.3 g/mol |
IUPAC名 |
2,5-dichloro-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16Cl2N4O2S/c19-12-7-8-13(20)16(11-12)27(25,26)23-17-18(24-9-3-4-10-24)22-15-6-2-1-5-14(15)21-17/h1-2,5-8,11H,3-4,9-10H2,(H,21,23) |
InChIキー |
NHFQZPQPLXCMDH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)
![3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12133043.png)
![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)
![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133080.png)



![(2Z)-6-(4-methoxybenzyl)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133103.png)
![6-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12133104.png)
